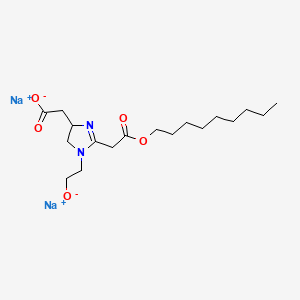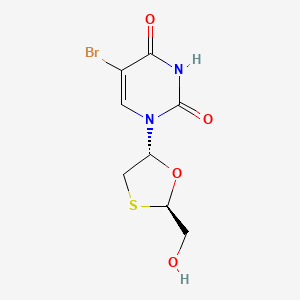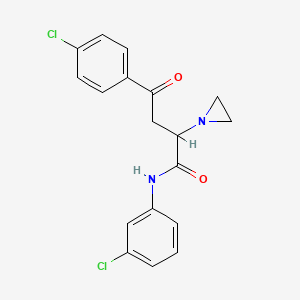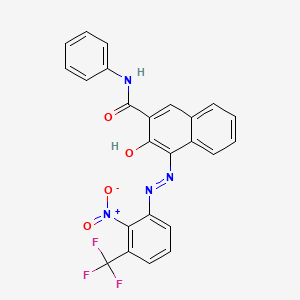
2H,5H-Pyrano(3,2-C)(1)benzopyran-5-one, 3,4-dihydro-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norpterphyllin III is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norpterphyllin III typically involves a series of complex chemical reactions. One common method includes the use of commercially available starting materials, which undergo a series of transformations such as alcohol extraction, enzymolysis, and column chromatography. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Norpterphyllin III is scaled up using similar methods but with optimizations for large-scale synthesis. This includes the use of larger reaction vessels, automated control systems for maintaining reaction conditions, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Norpterphyllin III undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize Norpterphyllin III.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Norpterphyllin III has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers utilize Norpterphyllin III to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound is explored for its therapeutic potential, including its role in modulating biological pathways and its efficacy in treating certain diseases.
Mechanism of Action
The mechanism of action of Norpterphyllin III involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact pathways and targets can vary depending on the context of its application, but common mechanisms include the inhibition of specific enzymes and the activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Norpterphyllin III can be compared with other compounds that have similar structures or functions. Some of these include:
Timosaponin A III: Known for its use in traditional medicine and its similar synthetic routes.
Nortriptyline: A tricyclic antidepressant with a different mechanism of action but similar structural complexity.
Uniqueness
What sets Norpterphyllin III apart from these compounds is its unique combination of chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions while also modulating biological pathways makes it a versatile and valuable compound for research and industrial applications .
Properties
CAS No. |
31490-68-3 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2,2-dimethyl-3,4-dihydropyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C14H14O3/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)16-13(10)15/h3-6H,7-8H2,1-2H3 |
InChI Key |
MGHXTRIJAXFCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


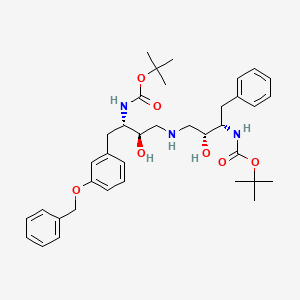
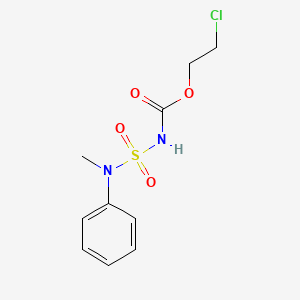
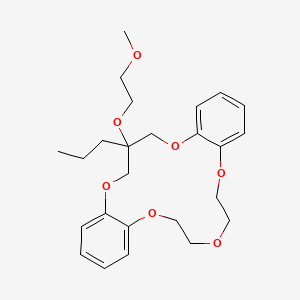
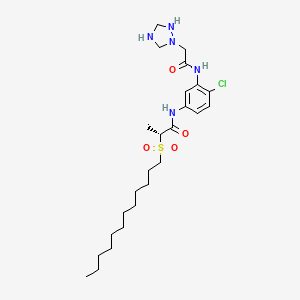

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)

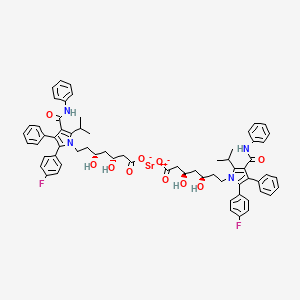
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)

